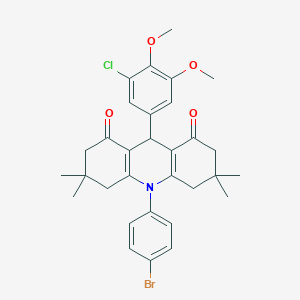![molecular formula C22H26N6OS B315685 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B315685.png)
2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step involves the substitution of the triazole ring with an aminophenyl group, often using nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperazine compound.
Final Assembly: The final step involves the coupling of the triazole-piperazine intermediate with an ethanone derivative, typically using a thiol-based reaction to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the piperazine ring, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminophenyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenated compounds, alkylating agents, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or piperazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool or probe.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore these possibilities.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The exact mechanism of action for 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and piperazine rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone
- 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
The unique combination of the triazole and piperazine rings, along with the specific functional groups, gives 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C22H26N6OS |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N6OS/c1-2-28-21(17-8-10-18(23)11-9-17)24-25-22(28)30-16-20(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11H,2,12-16,23H2,1H3 |
InChI 键 |
YOOSUINQIOSRFF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B315604.png)
![ethyl 6-amino-5-cyano-4-[3,5-dichloro-4-(2-methoxy-2-oxoethoxy)phenyl]-2-phenyl-4H-pyran-3-carboxylate](/img/structure/B315605.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B315610.png)
![2-(4-isopropylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B315612.png)
![2-(4-ethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315613.png)
![2-(4-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315614.png)
![2-chloro-4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315616.png)
![5-bromo-2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315618.png)
![3-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315621.png)
![4-butoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315623.png)
![4-ethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315624.png)
![4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315625.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-N'-(4-bromobenzoyl)thiourea](/img/structure/B315626.png)
